N'-(2-aminoethyl)ethane-1,2-diamine;trihydrochloride

Vue d'ensemble

Description

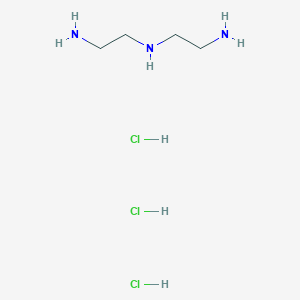

N’-(2-aminoethyl)ethane-1,2-diamine;trihydrochloride is a chemical compound with the molecular formula C4H14Cl3N3. It is a trihydrochloride salt form of N’-(2-aminoethyl)ethane-1,2-diamine, which is also known as diethylenetriamine. This compound is commonly used in various industrial and scientific applications due to its unique chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

N’-(2-aminoethyl)ethane-1,2-diamine can be synthesized through the reaction of 1,2-dichloroethane with ammonia under high temperature and pressure conditions. The reaction typically occurs in a tubular reactor at temperatures ranging from 150 to 250°C and pressures around 392.3 kPa. The reaction mixture is then neutralized with a base to obtain the free amine, which is subsequently concentrated and purified through distillation .

Industrial Production Methods

In industrial settings, the production of N’-(2-aminoethyl)ethane-1,2-diamine involves similar synthetic routes but on a larger scale. The process includes the use of continuous reactors and distillation columns to ensure high yield and purity of the final product. The trihydrochloride salt form is obtained by reacting the free amine with hydrochloric acid.

Analyse Des Réactions Chimiques

Types of Reactions

N’-(2-aminoethyl)ethane-1,2-diamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding amine oxides.

Reduction: It can be reduced to form primary amines.

Substitution: The compound can participate in nucleophilic substitution reactions due to the presence of amino groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like alkyl halides or acyl chlorides are commonly used in substitution reactions.

Major Products Formed

Oxidation: Amine oxides.

Reduction: Primary amines.

Substitution: Various substituted amines depending on the nucleophile used.

Applications De Recherche Scientifique

N’-(2-aminoethyl)ethane-1,2-diamine;trihydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.

Biology: Employed in the synthesis of biologically active compounds and as a reagent in biochemical assays.

Medicine: Investigated for its potential use in drug development and as a therapeutic agent.

Industry: Utilized in the production of polymers, resins, and as a curing agent for epoxy resins.

Mécanisme D'action

The mechanism of action of N’-(2-aminoethyl)ethane-1,2-diamine involves its interaction with various molecular targets and pathways. As a polyamine, it can bind to nucleic acids, proteins, and other biomolecules, influencing their structure and function. This binding can affect cellular processes such as DNA replication, transcription, and enzyme activity.

Comparaison Avec Des Composés Similaires

Similar Compounds

Diethylenetriamine (DETA): Similar in structure but without the trihydrochloride form.

Triethylenetetramine (TETA): Contains an additional ethylene group, making it a larger molecule.

Ethylenediamine (EDA): A smaller molecule with only two amino groups.

Uniqueness

N’-(2-aminoethyl)ethane-1,2-diamine;trihydrochloride is unique due to its trihydrochloride form, which enhances its solubility and stability. This makes it particularly useful in aqueous solutions and various industrial applications.

Activité Biologique

N'-(2-aminoethyl)ethane-1,2-diamine;trihydrochloride, commonly referred to as diethylenetriamine (DETA), is a polyamine compound that exhibits a range of biological activities. This article provides an in-depth analysis of its biological properties, including its mechanisms of action, therapeutic potential, and relevant case studies.

- Chemical Formula : C4H13N3·3HCl

- Molecular Weight : 173.63 g/mol

- CAS Number : 111-40-0

DETA primarily acts through the modulation of nitric oxide (NO) synthase enzymes, particularly neuronal nitric oxide synthase (nNOS). It has been shown to influence the production of nitric oxide, which plays a crucial role in various physiological processes such as vasodilation, neurotransmission, and immune response.

Nitric Oxide Synthase Inhibition

Research indicates that DETA can inhibit nNOS activity, which is significant in conditions associated with excessive NO production, such as neurodegenerative diseases and ischemic injuries. In studies involving animal models, DETA demonstrated neuroprotective effects by reducing NO levels and preventing neuronal damage during hypoxic conditions .

Biological Activities

- Antioxidant Activity : DETA exhibits strong antioxidant properties. It scavenges free radicals and chelates metal ions, which contributes to its protective effects against oxidative stress. Studies have shown that DETA can enhance the antioxidant capacity of cells, thereby reducing cellular damage from reactive oxygen species (ROS) .

- Neuroprotection : In models of cerebral ischemia, DETA has been reported to mitigate neuronal injury by downregulating inflammatory responses and reducing oxidative stress. This has implications for treating conditions like stroke and traumatic brain injury .

- Antimicrobial Properties : Some studies suggest that DETA possesses antimicrobial activity against various bacterial strains. Its mechanism may involve disrupting bacterial membranes or inhibiting essential metabolic pathways .

Study 1: Neuroprotective Effects in Cerebral Ischemia

In a study involving neonatal rats subjected to hypoxic-ischemic injury, administration of DETA significantly reduced the incidence of cerebral palsy-like symptoms. The treated group exhibited lower mortality rates and improved neurological outcomes compared to controls .

Study 2: Antioxidant Efficacy in Cellular Models

A cellular study evaluated the effects of DETA on oxidative stress induced by hydrogen peroxide in neuronal cell lines. Results indicated that DETA pretreatment resulted in a marked decrease in cell death and an increase in antioxidant enzyme activity .

Data Tables

Propriétés

IUPAC Name |

N'-(2-aminoethyl)ethane-1,2-diamine;trihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H13N3.3ClH/c5-1-3-7-4-2-6;;;/h7H,1-6H2;3*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDIVLNOKDXZMJS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CNCCN)N.Cl.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H16Cl3N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8074603 | |

| Record name | 1,2-Ethanediamine, N1-(2-aminoethyl)-, hydrochloride (1:3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8074603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.55 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 1,2-Ethanediamine, N1-(2-aminoethyl)-, hydrochloride (1:3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

4109-20-0 | |

| Record name | 1,2-Ethanediamine, N1-(2-aminoethyl)-, hydrochloride (1:3) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004109200 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Ethanediamine, N1-(2-aminoethyl)-, hydrochloride (1:3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2-Ethanediamine, N1-(2-aminoethyl)-, hydrochloride (1:3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8074603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.